2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole
Description
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is a benzothiazole derivative characterized by a sulfanyl-ethyl linker connecting the benzothiazole core to a piperidin-2-yl substituent. Benzothiazoles are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article provides a detailed comparison of this compound with structurally and functionally related analogs, emphasizing molecular properties, substituent effects, and biological activities.
Properties
Molecular Formula |
C14H18N2S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(2-piperidin-2-ylethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-2,6-7,11,15H,3-5,8-10H2 |
InChI Key |
SQDKIJHEMJDHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(piperidin-2-yl)ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group of 2-mercaptobenzothiazole attacks the electrophilic carbon of the halide, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The reaction conditions are carefully monitored to prevent side reactions and degradation of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydrobenzothiazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl and piperidine moieties play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidine Moieties
- 2-(Piperidin-2-yl)-1,3-benzothiazole (CymitQuimica, Ref: 3D-BCA78522): This simpler analog lacks the sulfanyl-ethyl linker, featuring a direct bond between the benzothiazole and piperidine.
- 2-{[4-(2,6-Dimethyl-piperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3): AZ3 incorporates a rigid acetylenic linker and a dimethyl-substituted piperidine. The triple bond increases structural rigidity, which may hinder conformational adaptability during target binding.
Benzothiazole Derivatives with Sulfanyl Linkers
2-{[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole (CAS 7133-50-8):
This bis-benzothiazole derivative replaces the piperidine with a second benzothiazole group. The symmetrical structure and dual thioether linkages create a planar, electron-deficient system, which may favor interactions with aromatic residues in enzyme active sites. However, the lack of a basic amine (e.g., piperidine) reduces solubility in aqueous environments .2-(Benzylsulfonyl)-1,3-benzothiazole :
The sulfonyl group here is electron-withdrawing, contrasting with the thioether in the target compound. Sulfonyl derivatives often exhibit stronger hydrogen-bonding capacity but reduced metabolic stability due to susceptibility to enzymatic reduction. This compound demonstrated antischistosomal activity at low micromolar concentrations, suggesting the target compound’s piperidine group could similarly enhance antiparasitic efficacy .
Substituted Aryl-Benzothiazoles
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (3c) :
Aryl-substituted benzothiazoles, such as 3c, feature electron-withdrawing groups (e.g., -F, -CF₃) that enhance electrophilicity and stabilize interactions with hydrophobic enzyme pockets. While these substitutions improve antitubercular activity, they may also increase cytotoxicity compared to the target compound’s piperidine-based design .- Methylenebis(thiobenzothiazole) (MBTBT, CAS 6270-36-6): MBTBT contains a methylene bridge between two benzothiazole units. The absence of a heterocyclic amine limits its ability to participate in acid-base interactions, a key advantage of the target compound’s piperidine moiety.
Data Tables
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Findings and Implications
- Linker Flexibility : The ethyl-thioether linker balances flexibility and stability, contrasting with rigid acetylenic (AZ3) or planar bis-benzothiazole (MBTBT) structures.
- Biological Potential: Structural similarities to antiparasitic (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole) and antimicrobial (e.g., AZ3) compounds suggest promising avenues for pharmacological testing.
Biological Activity
2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a piperidine moiety and a sulfanyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂S
- Molecular Weight : 250.36 g/mol
Research indicates that benzothiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the piperidine ring enhances the lipophilicity of the compound, potentially improving its ability to interact with biological targets.
1. Antimicrobial Activity
A study explored the antimicrobial properties of similar benzothiazole derivatives against several bacterial strains. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Microorganism | Activity | Standard |
|---|---|---|
| Staphylococcus aureus | Moderate | Ciprofloxacin |
| Escherichia coli | Moderate | Ciprofloxacin |
| Candida albicans | Moderate | Itraconazole |
2. Anti-inflammatory Effects
Benzothiazole compounds have been studied for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines. A specific derivative showed significant inhibition of TNF-alpha and IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
3. Anticancer Activity
The compound's structural analogs have been investigated for anticancer properties. Studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Case Study 1: PPARδ Agonists
In a study focusing on a series of benzothiazole derivatives, researchers identified a lead compound that functions as a PPARδ agonist. This compound demonstrated an EC₅₀ of 4.1 nM in vitro, significantly upregulating HDL cholesterol levels in vivo. The findings suggest that similar compounds could be developed for treating metabolic syndromes.
Case Study 2: Antimicrobial Screening
A recent study synthesized various benzothiazole derivatives and screened them against multiple pathogens. The results indicated that compounds with piperidine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts, highlighting the importance of structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
